molecular formula C15H24N2O B6646274 N-[(3-aminocyclobutyl)methyl]-N-methyl-4-propan-2-yloxyaniline

N-[(3-aminocyclobutyl)methyl]-N-methyl-4-propan-2-yloxyaniline

Katalognummer B6646274
Molekulargewicht: 248.36 g/mol
InChI-Schlüssel: GIDCLOCGJDURIS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(3-aminocyclobutyl)methyl]-N-methyl-4-propan-2-yloxyaniline, also known as ABP-700, is a novel drug candidate that has gained significant attention in recent years. This compound belongs to the class of selective muscarinic receptor antagonists and has shown potential in the treatment of respiratory diseases such as chronic obstructive pulmonary disease (COPD) and asthma.

Wissenschaftliche Forschungsanwendungen

N-[(3-aminocyclobutyl)methyl]-N-methyl-4-propan-2-yloxyaniline has shown potential in the treatment of respiratory diseases such as COPD and asthma. Muscarinic receptors play a crucial role in regulating airway smooth muscle tone, and N-[(3-aminocyclobutyl)methyl]-N-methyl-4-propan-2-yloxyaniline's selective antagonism of these receptors results in bronchodilation. N-[(3-aminocyclobutyl)methyl]-N-methyl-4-propan-2-yloxyaniline has been shown to be more effective than traditional bronchodilators such as tiotropium in preclinical studies.

Wirkmechanismus

N-[(3-aminocyclobutyl)methyl]-N-methyl-4-propan-2-yloxyaniline selectively antagonizes muscarinic receptors, specifically M3 receptors, which are responsible for bronchoconstriction. By blocking these receptors, N-[(3-aminocyclobutyl)methyl]-N-methyl-4-propan-2-yloxyaniline results in bronchodilation, which improves airflow and reduces respiratory symptoms.
Biochemical and Physiological Effects:
N-[(3-aminocyclobutyl)methyl]-N-methyl-4-propan-2-yloxyaniline has been shown to be highly selective for muscarinic receptors, with minimal off-target effects. In preclinical studies, N-[(3-aminocyclobutyl)methyl]-N-methyl-4-propan-2-yloxyaniline has been shown to have a longer duration of action and higher potency than traditional bronchodilators. N-[(3-aminocyclobutyl)methyl]-N-methyl-4-propan-2-yloxyaniline has also been shown to be effective in reducing airway hyperresponsiveness, which is a hallmark of respiratory diseases such as asthma.

Vorteile Und Einschränkungen Für Laborexperimente

N-[(3-aminocyclobutyl)methyl]-N-methyl-4-propan-2-yloxyaniline's selectivity for muscarinic receptors and its potency make it an attractive candidate for preclinical studies. However, its relatively complex synthesis method and limited availability may pose challenges for researchers.

Zukünftige Richtungen

There are several potential future directions for N-[(3-aminocyclobutyl)methyl]-N-methyl-4-propan-2-yloxyaniline research. One area of interest is the development of novel formulations that improve its pharmacokinetic properties, such as extended-release formulations. Another area of research is the investigation of N-[(3-aminocyclobutyl)methyl]-N-methyl-4-propan-2-yloxyaniline's potential in the treatment of other respiratory diseases such as cystic fibrosis. Finally, there is potential for N-[(3-aminocyclobutyl)methyl]-N-methyl-4-propan-2-yloxyaniline to be used in combination with other bronchodilators or anti-inflammatory agents for improved efficacy in the treatment of respiratory diseases.

Synthesemethoden

The synthesis of N-[(3-aminocyclobutyl)methyl]-N-methyl-4-propan-2-yloxyaniline involves a series of chemical reactions that result in the formation of the final compound. The primary starting material is 3-aminocyclobutanecarboxylic acid, which is converted into the corresponding amide using thionyl chloride. The amide is then reacted with methyl iodide to obtain the N-methylated product. The final step involves the reaction of the N-methylated amide with 4-(2-bromo-2-propyl)phenoxyaniline to yield N-[(3-aminocyclobutyl)methyl]-N-methyl-4-propan-2-yloxyaniline.

Eigenschaften

IUPAC Name

N-[(3-aminocyclobutyl)methyl]-N-methyl-4-propan-2-yloxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O/c1-11(2)18-15-6-4-14(5-7-15)17(3)10-12-8-13(16)9-12/h4-7,11-13H,8-10,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIDCLOCGJDURIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)N(C)CC2CC(C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.